Cas no 941993-70-0 (1,3-dimethyl-7-(2-methylpropyl)-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

1,3-Dimethyl-7-(2-methylpropyl)-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine derivative with potential applications in pharmaceutical and biochemical research. Its structure features a substituted xanthine core, which may influence its binding affinity to adenosine receptors or other biological targets. The compound's key advantages include its well-defined molecular architecture, allowing for precise interactions in studies of receptor modulation or enzyme inhibition. The presence of both alkyl and amino substituents enhances its solubility and bioavailability compared to simpler purine analogs. This makes it a valuable intermediate for further chemical modifications or as a reference standard in analytical applications. Its stability under standard conditions ensures reliable performance in experimental settings.
1,3-dimethyl-7-(2-methylpropyl)-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione structure
941993-70-0 structure
Product name:1,3-dimethyl-7-(2-methylpropyl)-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
CAS No:941993-70-0
MF:C14H23N5O2
MW:293.364722490311
CID:5967454
PubChem ID:16802673

1,3-dimethyl-7-(2-methylpropyl)-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione Chemical and Physical Properties

Names and Identifiers

    • 1,3-dimethyl-7-(2-methylpropyl)-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
    • 1,3-dimethyl-7-(2-methylpropyl)-8-(propylamino)purine-2,6-dione
    • 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-methylpropyl)-8-(propylamino)-
    • CCG-292658
    • BDBM50568561
    • MFCD09246974
    • F2477-0100
    • AKOS024650697
    • 7-isobutyl-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione
    • 7-isobutyl-1,3-dimethyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione
    • 941993-70-0
    • CHEMBL4847867
    • Inchi: 1S/C14H23N5O2/c1-6-7-15-13-16-11-10(19(13)8-9(2)3)12(20)18(5)14(21)17(11)4/h9H,6-8H2,1-5H3,(H,15,16)
    • InChI Key: OAZXLJKSQQPHKO-UHFFFAOYSA-N
    • SMILES: N1(CC(C)C)C2=C(N(C)C(=O)N(C)C2=O)N=C1NCCC

Computed Properties

  • Exact Mass: 293.18517499g/mol
  • Monoisotopic Mass: 293.18517499g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 414
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 70.5Ų

Experimental Properties

  • Density: 1.25±0.1 g/cm3(Predicted)
  • Boiling Point: 453.1±55.0 °C(Predicted)
  • pka: 1.87±0.70(Predicted)

1,3-dimethyl-7-(2-methylpropyl)-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2477-0100-4mg
1,3-dimethyl-7-(2-methylpropyl)-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
941993-70-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2477-0100-30mg
1,3-dimethyl-7-(2-methylpropyl)-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
941993-70-0 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2477-0100-25mg
1,3-dimethyl-7-(2-methylpropyl)-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
941993-70-0 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2477-0100-75mg
1,3-dimethyl-7-(2-methylpropyl)-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
941993-70-0 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2477-0100-100mg
1,3-dimethyl-7-(2-methylpropyl)-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
941993-70-0 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2477-0100-15mg
1,3-dimethyl-7-(2-methylpropyl)-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
941993-70-0 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2477-0100-2mg
1,3-dimethyl-7-(2-methylpropyl)-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
941993-70-0 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2477-0100-20mg
1,3-dimethyl-7-(2-methylpropyl)-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
941993-70-0 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2477-0100-2μmol
1,3-dimethyl-7-(2-methylpropyl)-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
941993-70-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2477-0100-5μmol
1,3-dimethyl-7-(2-methylpropyl)-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
941993-70-0 90%+
5μl
$63.0 2023-05-16

Additional information on 1,3-dimethyl-7-(2-methylpropyl)-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

1,3-Dimethyl-7-(2-methylpropyl)-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione: A Comprehensive Overview

1,3-Dimethyl-7-(2-methylpropyl)-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione, identified by the CAS number 941993-70-0, is a complex organic compound with significant potential in various fields of chemistry and pharmacology. This compound belongs to the purine dione family and exhibits a unique combination of functional groups that contribute to its versatile properties. Recent studies have highlighted its role in drug development and material science.

The molecular structure of this compound is characterized by a purine ring system with multiple substituents. The presence of methyl groups at positions 1 and 3 enhances its stability and bioavailability. The 7-position substituent, a 2-methylpropyl group, adds bulk to the molecule and potentially influences its pharmacokinetic properties. Additionally, the 8-position propylamino group introduces hydrogen bonding capabilities, which are crucial for interactions within biological systems.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound using multi-component reactions and catalytic processes. Researchers have employed techniques such as microwave-assisted synthesis and enzymatic catalysis to optimize yield and purity. These methods not only reduce production costs but also minimize environmental impact compared to traditional synthesis routes.

In terms of applications, this compound has shown promise in the field of drug discovery. Its ability to act as a scaffold for bioactive molecules makes it a valuable tool in medicinal chemistry. Studies have demonstrated its potential as an anti-inflammatory agent due to its interaction with key enzymes involved in inflammatory pathways. Furthermore, its role as a precursor in the synthesis of more complex bioactive compounds has been explored extensively.

The pharmacological profile of this compound is another area of active research. Preclinical studies indicate that it exhibits moderate bioavailability and favorable pharmacokinetics when administered orally. Its ability to cross cellular membranes efficiently suggests potential utility in targeting intracellular pathogens or delivering therapeutic agents across biological barriers.

Recent breakthroughs in computational chemistry have provided deeper insights into the molecular interactions of this compound. Molecular docking studies reveal that it can bind effectively to several protein targets associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These findings underscore its potential as a lead compound for developing treatments against these debilitating conditions.

In conclusion, 1,3-Dimethyl-7-(2-methylpropyl)-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione represents a significant advancement in organic chemistry with multifaceted applications across various scientific domains. Its unique structure and versatile properties make it an attractive candidate for further research and development.

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